s-3-Cbz-aminopiperidine hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

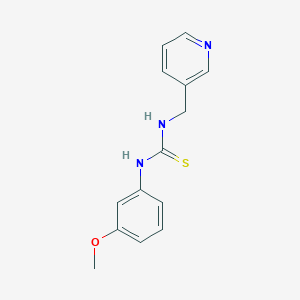

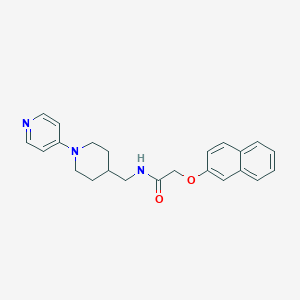

“S-3-Cbz-aminopiperidine hcl” is a chemical compound with the empirical formula C13H18N2O2 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers . The compound has a molecular weight of 234.29 .

Synthesis Analysis

The synthesis of protected 3-aminopiperidine derivatives like “this compound” can be achieved through multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase . This method led to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively, in up to 54% isolated yield .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 270.757 . The SMILES string representation of the compound is O=C(N[C@H]1CCCNC1)OCc2ccccc2 .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. The compound can be used as a reactant for N-arylation of heterocyclic diamines and for the synthesis of substituted quinolones with reduced phototoxic risk .

Mecanismo De Acción

Target of Action

S-3-Cbz-Aminopiperidine HCl is a synthetic compound that is used in the production of various pharmaceutical drugs . The primary targets of this compound are variants of galactose oxidase and imine reductase . These enzymes play a crucial role in the synthesis of chiral amines, which are present in many valuable pharmaceutical compounds .

Mode of Action

The compound interacts with its targets through a multi-enzyme cascade process . This process involves the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively . The reactions are streamlined into one-pot to prevent potential racemisation of key labile intermediates .

Biochemical Pathways

The biochemical pathways affected by this compound involve the enzymatic cascade of galactose oxidase and imine reductase . This cascade resembles biosynthetic pathways to generate unnatural compounds . The process begins with the oxidation of amino alcohols to the respective amino aldehydes .

Result of Action

The result of the action of this compound is the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively . This conversion is achieved with high enantiopurity .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the enzymatic cascade process . .

Propiedades

IUPAC Name |

benzyl N-[(3S)-piperidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIJBIOKQJMHNV-YDALLXLXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2821320.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide](/img/structure/B2821321.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2821329.png)

![2-chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2821331.png)

![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2821339.png)